molecular formula C21H28N2O5S B7684003 N-(2,5-dimethoxyphenyl)-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide

N-(2,5-dimethoxyphenyl)-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide

Cat. No. B7684003
M. Wt: 420.5 g/mol
InChI Key: FHCVZRKKZIUKSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxyphenyl)-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide is a useful research compound. Its molecular formula is C21H28N2O5S and its molecular weight is 420.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-dimethoxyphenyl)-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-dimethoxyphenyl)-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(2,5-dimethoxyphenyl)-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide involves the reaction of 2,5-dimethoxyaniline with 4-isobutylsulfamoylbenzoyl chloride to form N-(2,5-dimethoxyphenyl)-4-(N-isobutylsulfamoyl)benzamide, which is then reacted with 3-bromopropionyl chloride to form the final product.

Starting Materials
2,5-dimethoxyaniline, 4-isobutylsulfamoylbenzoyl chloride, 3-bromopropionyl chloride, Sodium bicarbonate, Methylene chloride, Ethyl acetate, Diethyl ether, Ice

Reaction
Step 1: Dissolve 2,5-dimethoxyaniline in methylene chloride and add sodium bicarbonate. Stir the mixture for 10 minutes., Step 2: Add 4-isobutylsulfamoylbenzoyl chloride to the mixture and stir for 2 hours at room temperature., Step 3: Add ice to the mixture and extract the product with ethyl acetate. Wash the organic layer with water and dry over sodium sulfate., Step 4: Dissolve the product in methylene chloride and add 3-bromopropionyl chloride. Stir the mixture for 2 hours at room temperature., Step 5: Extract the product with ethyl acetate and wash the organic layer with water. Dry over sodium sulfate., Step 6: Recrystallize the product from diethyl ether to obtain N-(2,5-dimethoxyphenyl)-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide.

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O5S/c1-15(2)14-22-29(25,26)18-9-5-16(6-10-18)7-12-21(24)23-19-13-17(27-3)8-11-20(19)28-4/h5-6,8-11,13,15,22H,7,12,14H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCVZRKKZIUKSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide

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